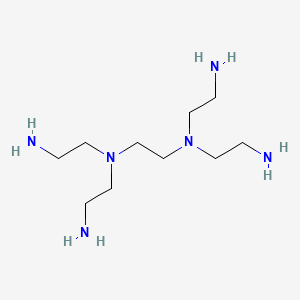

1,2-Ethanediamine, N,N,N',N'-tetrakis(2-aminoethyl)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2-Ethanediamine, N,N,N’,N’-tetrakis(2-aminoethyl)- is a chemical compound with the molecular formula C10H28N6. It is known for its use in various scientific and industrial applications due to its unique chemical properties. This compound is often utilized in the preparation of strong circularly polarized luminescence of rare earth complexes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediamine, N,N,N’,N’-tetrakis(2-aminoethyl)- typically involves the reaction of ethylenediamine with excess ethyleneimine under controlled conditions. The reaction is carried out in the presence of a catalyst, often a strong base, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of advanced separation techniques to isolate the final product .

Análisis De Reacciones Químicas

Types of Reactions

1,2-Ethanediamine, N,N,N’,N’-tetrakis(2-aminoethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted amines .

Aplicaciones Científicas De Investigación

1,2-Ethanediamine, N,N,N’,N’-tetrakis(2-aminoethyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.

Biology: The compound is utilized in the synthesis of biologically active molecules and as a building block in peptide synthesis.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1,2-Ethanediamine, N,N,N’,N’-tetrakis(2-aminoethyl)- involves its ability to act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in coordination chemistry and catalysis. The compound’s multiple amino groups allow it to interact with various molecular targets, facilitating a range of chemical reactions .

Comparación Con Compuestos Similares

Similar Compounds

1,2-Ethanediamine, N,N,N’,N’-tetramethyl-: This compound has a similar structure but with methyl groups instead of aminoethyl groups.

Triethylenetetramine: Another related compound with multiple amino groups, used in similar applications.

Uniqueness

1,2-Ethanediamine, N,N,N’,N’-tetrakis(2-aminoethyl)- is unique due to its four aminoethyl groups, which provide multiple sites for chemical reactions and interactions. This makes it particularly versatile in forming complexes and facilitating various chemical processes .

Actividad Biológica

1,2-Ethanediamine, N,N,N',N'-tetrakis(2-aminoethyl)-, commonly referred to as TAE, is a polyamine compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of TAE, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

TAE is a tetravalent amine characterized by four aminoethyl groups attached to a central ethanediamine backbone. Its structural formula can be represented as:

This unique structure allows TAE to engage in various biochemical interactions, which are crucial for its biological activity.

TAE exhibits its biological effects through several mechanisms:

1. Interaction with Cellular Components

TAE can interact with cell membranes and proteins due to its cationic nature. This interaction can lead to alterations in membrane permeability and protein function.

2. Modulation of Enzyme Activity

Research indicates that TAE may influence the activity of key enzymes involved in metabolic pathways. For instance, it has been shown to affect the activity of cytochrome P450 enzymes, which play a significant role in drug metabolism and detoxification processes.

3. Induction of Oxidative Stress

TAE has been implicated in the induction of oxidative stress within cells. This occurs through the generation of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis .

Biological Activities

The biological activities associated with TAE include:

1. Antimicrobial Activity

TAE has demonstrated significant antimicrobial properties against various pathogens, including bacteria and fungi. Studies have shown that it exhibits inhibitory effects on strains such as Staphylococcus aureus and Escherichia coli.

2. Anticancer Potential

TAE's ability to induce apoptosis in cancer cells has been explored in several studies. It has been shown to inhibit cell proliferation in various cancer cell lines by modulating signaling pathways involved in cell growth and survival .

3. Neuroprotective Effects

There is emerging evidence suggesting that TAE may have neuroprotective properties. It appears to protect neuronal cells from oxidative damage and may enhance cognitive function through its action on neurotransmitter systems .

Pharmacokinetics

The pharmacokinetic profile of TAE is essential for understanding its therapeutic potential:

- Absorption : TAE is readily absorbed when administered orally or intravenously.

- Distribution : It distributes widely across tissues due to its small size and hydrophilic nature.

- Metabolism : TAE undergoes metabolic transformations primarily via phase I reactions mediated by cytochrome P450 enzymes.

- Excretion : The metabolites are excreted primarily through renal pathways.

Case Studies

Several case studies highlight the biological activity of TAE:

- Antimicrobial Efficacy : A study demonstrated that TAE exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 50 µg/mL, showcasing its potential as an antimicrobial agent.

- Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines revealed that TAE reduced cell viability by 70% at a concentration of 100 µM after 48 hours of treatment, indicating significant anticancer activity .

- Neuroprotection in Animal Models : Research involving animal models showed that administration of TAE improved cognitive performance in memory tasks while reducing markers of oxidative stress in brain tissue .

Propiedades

IUPAC Name |

N'-(2-aminoethyl)-N'-[2-[bis(2-aminoethyl)amino]ethyl]ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H28N6/c11-1-5-15(6-2-12)9-10-16(7-3-13)8-4-14/h1-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPFBNAXGHSFGDC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCN)CCN(CCN)CCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H28N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40444404 |

Source

|

| Record name | 1,2-Ethanediamine, N,N,N',N'-tetrakis(2-aminoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4097-90-9 |

Source

|

| Record name | 1,2-Ethanediamine, N,N,N',N'-tetrakis(2-aminoethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40444404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.